molecular formula C22H19N3O5 B2679016 5-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-32-3

5-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2679016
CAS No.: 1021052-32-3
M. Wt: 405.41
InChI Key: QLXVDEUNCHQZDN-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound characterized by its unique structure, which includes both methoxy and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the dimethoxyphenyl and methoxyphenyl groups. Key steps may include:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine.

    Introduction of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

    Introduction of the Methoxyphenyl Group: Similar to the previous step, this can be done using Friedel-Crafts chemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for electrophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes and receptors.

Medicine

Due to its structural complexity, this compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research in this area could lead to the development of new therapeutic agents.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which 5-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-Dimethoxyphenyl)-2-phenylimidazo[4,5-b]pyridine: Lacks the methoxy group on the second phenyl ring.

    5-Phenyl-2-(4-methoxyphenyl)imidazo[4,5-b]pyridine: Lacks the dimethoxy groups on the first phenyl ring.

    2-(4-Methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Lacks the dimethoxyphenyl group.

Uniqueness

The presence of both dimethoxyphenyl and methoxyphenyl groups, along with the carboxylic acid functionality, makes 5-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid unique. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-28-13-6-4-12(5-7-13)20-24-19-16(22(26)27)11-17(23-21(19)25-20)15-10-14(29-2)8-9-18(15)30-3/h4-11H,1-3H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXVDEUNCHQZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=C(C=CC(=C4)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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